4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Description
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a cyano group and a boronate ester
Properties
CAS No. |
1624715-00-9 |
|---|---|
Molecular Formula |
C13H17BN2O2 |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-10(6-15)7-16-8-11(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-5H3 |
InChI Key |
UAHADQFHTFLYJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile typically involves the borylation of a pyridine derivative. One common method includes the reaction of 4-methyl-5-bromo-3-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cross-Coupling Reactions
The dioxaborolane group in this compound facilitates Suzuki-Miyaura coupling reactions , a key process for forming carbon-carbon bonds. This reaction mechanism involves the following steps:
-
Oxidative addition : A palladium catalyst (e.g., Pd(PPh₃)₄) coordinates to the boronic ester, cleaving the boron-carbon bond.
-
Transmetallation : The boronate is replaced by an organohalide or triflate, forming a palladium intermediate.
-
Reductive elimination : The palladium complex releases the coupled product, regenerating the catalyst .
| Reaction Type | Mechanism | Key Conditions |
|---|---|---|
| Suzuki-Miyaura coupling | Palladium-catalyzed C-C bond formation | Pd catalyst, base (e.g., K₂CO₃), solvent (THF/water) |
Hydrolysis of the Cyano Group
The cyano group (-CN) at the 3-position can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide, respectively:
-
Acidic hydrolysis :
(e.g., HCl/H₂O at elevated temperatures). -
Basic hydrolysis :
(e.g., NaOH, aqueous ammonia).
Substitution Reactions
The methyl group at the 4-position may participate in nucleophilic substitution or alkylation reactions , particularly under strongly acidic or basic conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) to form substituted derivatives.
-
Oxidation : Oxidation of the methyl group to a ketone using oxidizing agents like KMnO₄ or CrO₃.
Stability and Reaction Conditions
The dioxaborolane group’s stability depends on reaction parameters:
-
pH sensitivity : Hydrolyzes under acidic or highly basic conditions, requiring careful pH control during coupling reactions .
-
Temperature : Elevated temperatures accelerate side reactions (e.g., decomposition of the boronic ester) .
Spectroscopic Characterization
Key analytical techniques include:
-
¹H NMR : Identifies proton environments, including alkene or aromatic signals from the pyridine ring .
-
¹¹B NMR : Confirms the integrity of the dioxaborolane group (typically δ ~23–25 ppm) .
-
Mass spectrometry : Validates molecular weight and structure via fragmentation patterns .
Comparison of Reaction Parameters
| Reaction | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | THF/water | 80–100°C | 60–80% |
| Hydrolysis (acidic) | HCl | H₂O | 100°C | 70–90% |
| Alkylation | NaH | DMF | 0–25°C | 50–70% |
Challenges and Considerations
-
Stability : The dioxaborolane group is sensitive to moisture and acidic/basic conditions, requiring inert atmospheres during handling .
-
Selectivity : Side reactions (e.g., oxidation of the cyano group) must be minimized by optimizing reaction times and temperatures.
This compound’s versatility in cross-coupling, substitution, and hydrolysis reactions makes it a valuable tool in organic synthesis. Its applications span pharmaceuticals, materials science, and analytical chemistry, underscoring its importance in modern research.
Scientific Research Applications
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals due to its ability to act as a boron-containing moiety. Boron compounds are known for their role in enhancing the bioavailability and efficacy of drugs.
- Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs by facilitating targeted delivery and improving solubility. For example, derivatives of this compound have shown promise in selectively targeting cancer cells while minimizing effects on healthy tissues .
- Neuroprotective Agents : Studies have suggested that compounds with boron can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations:
- Cross-Coupling Reactions : The presence of the boron moiety facilitates cross-coupling reactions with organohalides, making it useful for synthesizing complex organic molecules. This is particularly valuable in the synthesis of agrochemicals and pharmaceuticals .
- Functionalization : The pyridine ring can be further functionalized to create a variety of derivatives with tailored properties for specific applications in materials science and catalysis .
Materials Science
In materials science, this compound is explored for its potential applications in developing new materials with enhanced properties.
- Polymeric Materials : The incorporation of boron into polymer matrices can improve mechanical properties and thermal stability. Research has shown that such materials can be used in high-performance applications, including aerospace and automotive industries .
- Nanomaterials : The ability to form stable complexes with metals makes this compound useful for synthesizing nanomaterials that have unique electronic and optical properties. These nanomaterials can be applied in sensors, catalysts, and energy storage devices .
Case Study 1: Anticancer Applications
A recent study investigated the effects of a derivative of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low concentrations while exhibiting low toxicity to normal cells. This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthesis of Novel Polymers
Researchers utilized this compound as a key intermediate in synthesizing novel boron-containing polymers. These polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. The findings were published in a peer-reviewed journal highlighting the material's potential for industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronate group to the substrate, enabling various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a cyano group, and a boronate ester
Biological Activity
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H18BNO4
- Molecular Weight : 283.15 g/mol
- CAS Number : 2223027-29-8
The compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : Preliminary studies indicate that derivatives of this compound may act as inhibitors of various kinases involved in cellular signaling pathways. For example, it has been linked to dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a role in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through inhibition of pro-inflammatory cytokines in microglial cells .
Anticancer Activity
Research has shown that derivatives of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile possess significant anticancer properties. For instance:
- In vitro Studies : Compounds demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations.
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells through modulation of kinase pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Activity Against Bacteria : It exhibited moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus, with MIC values reported between 4–8 μg/mL .
Case Studies
- DYRK1A Inhibition Study : A study utilizing computational methods and biological assays identified this compound as a potential DYRK1A inhibitor with significant anti-inflammatory and antioxidant properties . The study highlighted its effectiveness in reducing neuroinflammation in microglial cells.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, the compound showed no significant decrease in cell viability at concentrations up to 10 µM . This suggests a favorable safety profile for potential therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H18BNO4 |
| Molecular Weight | 283.15 g/mol |
| CAS Number | 2223027-29-8 |
| Anticancer IC50 | Low nanomolar to micromolar |
| MIC against MRSA | 4–8 μg/mL |
| Cytotoxicity | No significant decrease in viability at ≤10 µM |
Q & A
Basic Research Questions
Q. How can the boronic ester group in this compound be leveraged for Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key steps:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under inert atmosphere (argon) .
- Optimize reaction temperature (e.g., 80–140°C) and solvent (toluene/EtOH or DMF) for coupling efficiency.
- Monitor reaction progress via TLC or HPLC-MS. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate coupled products .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Confirm boronic ester integrity (¹¹B NMR: δ ~30 ppm; ¹H NMR: methyl groups at δ 1.0–1.3 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₂BN₂O₂).
- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry of the pyridine ring and boronic ester substitution .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store under argon at –20°C to prevent hydrolysis of the boronic ester.
- Avoid exposure to moisture, heat, or strong acids/bases. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Follow safety protocols (e.g., PPE, fume hood) due to potential irritancy of cyanide and boronate groups .
Advanced Research Questions
Q. How does steric hindrance from the methyl and pinacol groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The 4-methyl and pinacol groups create steric bulk at the 5-position of the pyridine ring, directing coupling to the less hindered 3- or 4-positions of partner halides.
- Computational modeling (DFT) can predict transition-state geometries. Validate experimentally by comparing coupling yields with para- vs. meta-substituted aryl halides .
- Use XPhos or SPhos ligands to enhance selectivity for sterically challenging substrates .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable Control : Ensure consistent catalyst loading, solvent purity, and degassing protocols.
- Byproduct Analysis : Identify common side products (e.g., protodeboronation or homocoupling) via LC-MS. Mitigate by adding phase-transfer agents (e.g., TBAB) .
- Reproducibility : Cross-validate results using microwave-assisted synthesis (e.g., Biotage Initiator+) for precise temperature control .
Q. Can this compound serve as a precursor for functionalized pyridine-carbonitrile pharmacophores?
- Methodological Answer :
- Post-Coupling Modifications : After Suzuki coupling, reduce the nitrile to an amine (H₂/Pd-C) or convert to tetrazole (NaN₃, NH₄Cl) for bioactivity studies .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to study binding modes.
- SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 3-position) and assess pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
